molecular formula C19H13F4N5S B2438692 3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-22-4

3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2438692
CAS No.: 863458-22-4
M. Wt: 419.4
InChI Key: AYMVWLDITNMGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H13F4N5S and its molecular weight is 419.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation , a key process in epigenetic regulation of gene expression. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignant tumors .

Mode of Action

The compound acts as a potent inhibitor of LSD1 . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity . This results in an increase in lysine methylation levels, which can lead to changes in gene expression.

Biochemical Pathways

The inhibition of LSD1 affects the methylation pathways in the cell. LSD1 is involved in the removal of methyl groups from lysine residues on histone proteins . By inhibiting LSD1, this compound increases methylation levels, leading to changes in chromatin structure and gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation.

Result of Action

The primary result of the compound’s action is the inhibition of LSD1 activity , leading to increased levels of lysine methylation . This can result in changes in gene expression, potentially leading to the suppression of cancer cell proliferation and migration .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N5S/c20-15-7-3-12(4-8-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMVWLDITNMGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.